molecular formula C16H17N3O4S B2891136 Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate CAS No. 905692-25-3

Ethyl 2-({[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio]acetyl}amino)benzoate

Cat. No. B2891136
CAS RN: 905692-25-3
M. Wt: 347.39
InChI Key: IHKWLYQPVKIBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl, which is a type of pyrimidinone . Pyrimidinones are a class of compounds that have been found in many important synthetic drug molecules and have shown a wide range of biological applications .


Synthesis Analysis

The compound can be synthesized via reversible addition–fragmentation chain transfer (RAFT) copolymerization . This method involves the use of 2- (3- (6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA) and other monomers .


Molecular Structure Analysis

The molecular structure of this compound is based on the 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl scaffold . It contains a pyrimidinone ring, which is a heterocyclic system that is aromatic in nature .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be involved in the formation of an ordered structure in poly(2-methoxyethyl acrylate) (PMEA)-based polyurethane (PU), as revealed by small-angle and wide-angle X-ray scattering (SAXS, WAXS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular weight. For instance, the storage modulus and the melting temperature of PMEA-based PU, which contains this compound, significantly increased as the molecular weight of PMEA-based PU increased .

Scientific Research Applications

Polymer Electrolytes for Energy Storage Devices

This compound has been utilized in the synthesis of polymer electrolytes for lithium-ion batteries. The presence of the dihydropyrimidin-4-yl moiety contributes to the formation of hydrogen bonds within the polymer matrix, enhancing the mechanical strength and electrochemical stability of the electrolyte . This application is crucial for developing safe, long-lasting energy storage devices.

Self-Healing Materials

Research indicates that derivatives of this compound can be incorporated into self-healing polymer matrices. When used in conjunction with other monomers, it facilitates the creation of materials that can repair themselves after damage, which is highly beneficial for extending the lifespan of various products .

Biomedical Applications

The compound’s ability to form quadruple hydrogen bonds makes it a candidate for bioactive gelatin methacrylate (GelMA) copolymers. These copolymers can be used in tissue engineering and regenerative medicine due to their enhanced mechanical properties and biocompatibility .

Photonic Elastomers

In the field of optics, this compound has been explored for use in photonic elastomers. These materials can exhibit color changes when exposed to different stimuli, making them suitable for sensors and display technologies .

Drug Delivery Systems

The compound’s structural features allow for potential applications in drug delivery systems. Its ability to interact with biological molecules could be harnessed to create targeted delivery mechanisms, enhancing the efficacy of pharmaceuticals.

Advanced Coatings and Adhesives

Due to its robust binding properties, the compound can be used to develop advanced coatings and adhesives that offer improved durability and resistance to environmental factors. This application is particularly relevant in the automotive and aerospace industries .

Future Directions

The compound has potential for further exploration due to its diverse biological activities . It can be used in the fabrication of functional supramolecular assemblies and materials , and in the development of new useful derivatives .

properties

IUPAC Name

ethyl 2-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(21)11-6-4-5-7-12(11)18-13(20)9-24-14-8-10(2)17-16(22)19-14/h4-8H,3,9H2,1-2H3,(H,18,20)(H,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKWLYQPVKIBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate

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